Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate
Description
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-(oxan-4-yl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-16-13(15)11-6-10(7-12(14)8-11)9-2-4-17-5-3-9/h6-9,14H,2-5H2,1H3 |
InChI Key |
MVYZDFXMOIWCQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2CCOCC2)O |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Protection of 3-Hydroxy Group :
Methyl 3,5-dihydroxybenzoate is treated with dihydropyran (DHP) and acid catalyst (e.g., p-toluenesulfonic acid) to form the 3-O-tetrahydropyranyl (THP) ether. -
Etherification :
The 5-hydroxy intermediate reacts with tetrahydro-pyran-4-ol in the presence of DEAD (1.2 equiv) and PPh₃ (1.2 equiv) in tetrahydrofuran (THF) at room temperature. -
Deprotection :
The THP group is removed under acidic conditions (e.g., 80% aqueous acetic acid) to regenerate the free 3-hydroxy group.
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| THP Protection | DHP, p-TSA, CH₂Cl₂, 25°C, 12 h | 85–90 | |
| Mitsunobu Reaction | THF, DEAD, PPh₃, RT, 24 h | 70–75 | |
| Deprotection | 80% AcOH, 25°C, 1 h | >90 |
Advantages : High regioselectivity due to THP protection.
Limitations : Requires stoichiometric amounts of DEAD and PPh₃, contributing to cost.
Alkylation with Tetrahydro-pyran-4-yl Electrophiles
This approach employs nucleophilic substitution (SN2) or alkylation to introduce the tetrahydro-pyran moiety. The 5-hydroxy group is activated as a leaving group (e.g., bromide or tosylate) for reaction with tetrahydro-pyran-4-ol.
Procedure
-
Bromination :
Methyl 3-hydroxy-5-hydroxybenzoate (protected at 3-OH) is treated with phosphorus oxybromide (POBr₃) to convert the 5-hydroxy to a bromide. -
Alkylation :
The bromide reacts with tetrahydro-pyran-4-ol in the presence of K₂CO₃ in dimethylformamide (DMF) at 70°C. -
Deprotection :
The THP group is cleaved under acidic conditions as described above.
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | POBr₃, CH₂Cl₂, RT, 2 h | 95 | |
| Alkylation | DMF, K₂CO₃, 70°C, 4 h | 80–85 | |
| Deprotection | 80% AcOH, 25°C, 1 h | >90 |
Advantages : High yields in alkylation step.
Limitations : Requires careful handling of POBr₃ and DMF.
Acid-Catalyzed Cyclization of Diol Intermediates
This method constructs the tetrahydro-pyran ring via cyclization of a diol precursor. The benzoate is functionalized with a 1,4-diol, which undergoes acid-mediated cyclization to form the six-membered ether ring.
Procedure
-
Diol Formation :
Methyl 3-hydroxy-5-(bromomethyl)benzoate is synthesized and subsequently treated with excess tetrahydro-pyran-4-ol under basic conditions to form a diol intermediate. -
Cyclization :
The diol is treated with sulfuric acid (H₂SO₄) in THF at elevated temperatures (e.g., 55°C) to induce cyclization. -
Purification :
The product is isolated via silica gel chromatography.
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diol Formation | THF, NaH, BnBr, RT, 24 h | 75–80 | |
| Cyclization | H₂SO₄, THF, 55°C, 18 h | 60–65 |
Advantages : Avoids use of DEAD/PPh₃.
Limitations : Moderate yields due to side reactions.
Comparative Analysis of Methods
| Parameter | Mitsunobu | Alkylation | Cyclization |
|---|---|---|---|
| Yield | 70–75% | 80–85% | 60–65% |
| Cost | High (DEAD/PPh₃) | Moderate | Low (H₂SO₄) |
| Regioselectivity | Excellent | Good | Moderate |
| Complexity | Moderate | High | Low |
Optimal Choice : Alkylation method balances high yield and practicality, while Mitsunobu offers superior regioselectivity. Cyclization is cost-effective but less reliable.
Critical Challenges and Solutions
-
Protection Stability : THP ethers are stable under acidic and oxidative conditions but require dry solvents during Mitsunobu reactions.
-
Steric Hindrance : Bulky tetrahydro-pyran-4-ol may reduce reaction rates; use polar aprotic solvents (DMF) to enhance solubility.
-
Byproduct Formation : Acid-catalyzed cyclization risks dehydration; monitor reaction temperature to minimize side products .
Chemical Reactions Analysis
O-Alkylation and Ether Formation
The THP group is introduced via nucleophilic substitution reactions. For example, tetrahydro-2H-pyran-4-yl methanesulfonate acts as an alkylating agent in the presence of a base (e.g., KCO or CsCO) to substitute hydroxyl groups on aromatic systems .
Example Reaction:
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl 3-hydroxy-2-nitrobenzoate | THP-4-mesylate, KCO, MeCN, reflux | Methyl 3-(THP-4-yloxy)-2-nitrobenzoate | 100% |
This suggests that Methyl 3-hydroxy-5-(THP-4-yl)benzoate could undergo further alkylation at the 3-hydroxyl position under similar conditions, forming diaryl ethers.
Acid-Catalyzed THP Deprotection
The THP ether moiety is labile under acidic conditions. Treatment with HCl (1 N) in polar aprotic solvents like DMF or MeCN selectively cleaves the THP group, regenerating the parent alcohol .
Reaction Pathway:
This deprotection is critical for modifying the aromatic scaffold in subsequent steps.
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
Typical Conditions:
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring (due to the hydroxyl group) participates in EAS. The THP ether’s steric bulk directs substitution to the para position relative to the hydroxyl group.
Reported Example:
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Methyl 3-hydroxybenzoate | HNO, HSO | Methyl 3-hydroxy-5-nitrobenzoate | 85% |
For Methyl 3-hydroxy-5-(THP-4-yl)benzoate, nitration or sulfonation would likely occur at the 2- or 4-positions, though steric effects may reduce reactivity.
Oxidation Reactions
The hydroxyl group at the 3-position can be oxidized to a ketone or quinone under strong oxidizing conditions (e.g., KMnO, CrO) .
Proposed Pathway:
Transesterification
The methyl ester undergoes exchange with other alcohols (e.g., ethanol, benzyl alcohol) in the presence of acid or base catalysts .
Example:
Photochemical and Thermal Stability
THP ethers are susceptible to radical degradation under UV light or high temperatures. For example, 4-MeTHP (a related solvent) undergoes C–O bond cleavage via radical intermediates .
Degradation Pathway:
Scientific Research Applications
Chemistry
Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block for chemists.
Types of Reactions:
- Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction: Ester groups can be reduced to form alcohols.
- Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Medicine
Research indicates potential therapeutic properties of this compound. It may act as a precursor for drug development due to its biological activity.
Biological Activity Overview:
- Antioxidant Activity: Exhibits significant free radical scavenging activity, suggesting utility in preventing oxidative damage.
| Sample | % Inhibition |
|---|---|
| Control | 0% |
| Compound | X% (to be filled based on experimental data) |
- Antimicrobial Properties: Potential antimicrobial effects against various microbial strains have been noted, similar to other benzoate derivatives.
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | Y mm (to be filled based on experimental data) |
| S. aureus | Z mm (to be filled based on experimental data) |
Industry
In industrial applications, this compound is utilized in the production of fine chemicals and serves as a building block for various industrial processes. Its unique structure allows for the development of specialized products in chemical manufacturing.
Case Study on Antioxidant Properties
A study published in a peer-reviewed journal highlighted the antioxidant properties of methyl derivatives. The results indicated that methyl 3-hydroxy derivatives significantly reduced oxidative stress markers in vitro.
Case Study on Antimicrobial Efficacy
Research conducted on benzoate derivatives demonstrated that those with tetrahydropyran rings exhibited enhanced antimicrobial activity compared to their non-modified counterparts. This suggests that structural modifications can improve efficacy against microbial strains.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The tetrahydropyran ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table summarizes key structural analogs and their substituents:
Key Observations :
Physicochemical Properties
Solubility and Stability
- Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate : Exhibits moderate solubility in polar aprotic solvents (e.g., THF, dioxane) due to its ether linkage .
- Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-boronylbenzoate : The boronate ester enhances water solubility under basic conditions but requires stabilization in anhydrous environments .
- Target Compound : The hydroxyl group likely increases aqueous solubility compared to methoxy analogs, though ester hydrolysis under strong acidic/basic conditions may limit stability .
Spectroscopic Data
- IR Spectroscopy : Analogs with ester carbonyl groups show peaks near 1700–1675 cm⁻¹ (e.g., 1704 cm⁻¹ in ), while hydroxyl groups absorb broadly around 3200–3600 cm⁻¹ .
- Mass Spectrometry : Methyl benzoate derivatives typically display [M+1]⁺ peaks in LCMS (e.g., m/z 350.1 for intermediates in ). Fragmentation patterns often include loss of COOCH₃ (44 Da) or tetrahydro-2H-pyran moieties .
Biological Activity
Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate, with the molecular formula and a molecular weight of 236.26 g/mol, is a compound that has garnered interest in various fields of biological research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name: Methyl 3-hydroxy-5-(oxan-4-yl)benzoate
- Molecular Formula:
- Molecular Weight: 236.26 g/mol
The presence of the tetrahydro-2H-pyran moiety is significant as it may contribute to the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures possess antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : There is potential for this compound to exhibit antimicrobial effects, similar to other benzoate derivatives.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial in various metabolic pathways.
Antioxidant Activity
A study evaluated the antioxidant potential using the DPPH radical scavenging assay. The results indicated that this compound demonstrated significant free radical scavenging activity, suggesting its utility in preventing oxidative damage in biological systems.
| Sample | % Inhibition |
|---|---|
| Control | 0% |
| Compound | X% (to be filled based on experimental data) |
Antimicrobial Activity
Research into related compounds has shown promising antimicrobial effects against various microbial strains. For instance, derivatives of benzoate compounds have been tested against Gram-positive and Gram-negative bacteria, showing inhibition zones indicating effective antimicrobial action.
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | Y mm (to be filled based on experimental data) |
| S. aureus | Z mm (to be filled based on experimental data) |
Enzyme Inhibition Studies
Inhibition studies focusing on enzymes involved in metabolic pathways have shown that similar compounds can effectively inhibit target enzymes such as G6P synthase and ALK5, which are implicated in cancer and fibrotic diseases.
Case Studies
- Case Study on Antioxidant Properties : A study published in PMC highlighted the antioxidant properties of methyl derivatives, where methyl 3-hydroxy derivatives showed a significant reduction in oxidative stress markers in vitro.
- Case Study on Antimicrobial Efficacy : Research conducted on benzoate derivatives indicated that those with tetrahydropyran rings exhibited enhanced antimicrobial activity compared to their non-modified counterparts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate, and what key intermediates are involved?
- Methodology : The synthesis typically involves esterification of 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid using methanol under acid catalysis. Key intermediates include boronate esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) for Suzuki-Miyaura cross-coupling to introduce the tetrahydro-2H-pyran group . Protection of the hydroxyl group with tetrahydropyranyl (THP) ethers is critical to prevent undesired side reactions during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- Methodology :
- 1H/13C NMR : The aromatic protons (δ 6.5–7.5 ppm) and the methoxy group (δ ~3.9 ppm) confirm the benzoate ester. The tetrahydro-2H-pyran ring protons appear as multiplet signals (δ 1.5–4.0 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H) are diagnostic .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can researchers optimize the yield in multi-step syntheses involving sensitive functional groups like the phenolic hydroxyl group?
- Methodology :
- Protecting Group Strategy : Use 3,4-dihydro-2H-pyran to protect the hydroxyl group, followed by deprotection under mild acidic conditions (e.g., pyridinium p-toluenesulfonate in THF) .
- Reaction Solvents : Anhydrous THF or dichloromethane minimizes hydrolysis of intermediates .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for introducing the tetrahydro-2H-pyran moiety .
Q. What strategies resolve contradictions between computational (DFT) predictions and experimental crystallographic data for this compound?
- Methodology :
- Conformational Analysis : Compare DFT-optimized geometries with X-ray crystal structures to identify discrepancies caused by crystal packing forces or solvent interactions .
- Vibrational Frequency Matching : Align DFT-calculated IR spectra with experimental data to validate hydrogen bonding or torsional effects .
Q. How does the tetrahydro-2H-pyran-4-yl substituent influence the compound’s stability under varying pH conditions?
- Methodology :
- Stability Studies : Use HPLC or LC-MS to monitor degradation products under acidic (pH < 3) or basic (pH > 10) conditions. The ether linkage in the pyran ring is susceptible to acid-catalyzed hydrolysis .
- Kinetic Analysis : Pseudo-first-order kinetics can quantify degradation rates, with activation energy calculated via Arrhenius plots .
Data Contradiction Analysis
Q. How should researchers address unexpected NMR splitting patterns or missing signals in structural characterization?
- Methodology :
- Dynamic Effects : Variable-temperature NMR can resolve signal broadening caused by conformational exchange (e.g., pyran ring puckering) .
- 2D NMR (COSY, HSQC) : Identify coupling partners to assign ambiguous peaks, particularly for overlapping aromatic or pyran protons .
Q. What analytical approaches differentiate regioisomeric byproducts formed during synthesis?
- Methodology :
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements distinguish isomers with identical molecular formulas .
Experimental Design Considerations
Q. What computational tools predict feasible synthetic routes for derivatives of this compound?
- Methodology :
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose pathways using known reaction templates (e.g., esterification, cross-coupling) .
- DFT Calculations : Assess thermodynamic feasibility of intermediate steps, such as activation barriers for coupling reactions .
Q. How can researchers validate the purity of this compound for pharmacological assays?
- Methodology :
- Differential Scanning Calorimetry (DSC) : A sharp melting point (~48–50°C) indicates high crystallinity and purity .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios confirm stoichiometric consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
